7-Fluoroquinoline-8-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-fluoroquinoline-8-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO/c11-9-4-3-7-2-1-5-12-10(7)8(9)6-13/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPMTDCNBTVSGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)F)C=O)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 7 Fluoroquinoline 8 Carbaldehyde and Analogous Structures
Strategies for the Construction of the 7-Fluoroquinoline (B188112) Core
Cyclization Reactions in Fluoroquinoline Synthesis
The Skraup-Doebner-Von Miller reaction and its variations stand as prominent methods for quinoline (B57606) synthesis. wikipedia.orgwikipedia.orgnih.gov These reactions typically involve the condensation of an aniline (B41778) with an α,β-unsaturated carbonyl compound or its precursor, such as glycerol, in the presence of an acid catalyst and an oxidizing agent. wikipedia.orglookchem.com For the synthesis of a 7-fluoroquinoline, 3-fluoroaniline (B1664137) would be the logical starting material. The reaction with acrolein or its diethyl acetal, a modification of the Doebner-Von Miller reaction, can lead to the formation of the quinoline ring. lookchem.comresearchgate.net However, a significant challenge in using meta-substituted anilines like 3-fluoroaniline is the potential for the formation of a mixture of 5-fluoro and 7-fluoroquinoline regioisomers. rsc.org
Another classical approach is the Combes quinoline synthesis, which involves the reaction of an aniline with a β-diketone under acidic conditions. wikipedia.orgquimicaorganica.orgscribd.comchempedia.info The Friedländer synthesis offers an alternative route, where a 2-aminobenzaldehyde (B1207257) or ketone reacts with a compound containing a reactive α-methylene group. wikipedia.orgorganic-chemistry.org The Gould-Jacobs reaction, starting from an aniline and an ethoxymethylenemalonate derivative, is particularly useful for producing 4-hydroxyquinoline-3-carboxylic acids, which can be further modified. ablelab.eulookchem.comwikipedia.org Optimization of these cyclization reactions often involves exploring different acid catalysts, reaction temperatures, and the use of microwave irradiation to improve yields and reduce reaction times. ablelab.eujptcp.com
A plausible synthetic sequence for obtaining the 7-fluoroquinoline core is outlined below:
| Step | Reactants | Reagents and Conditions | Product |
| 1 | 3-Fluoroaniline, Acrolein Diethyl Acetal | Acid Catalyst (e.g., HCl) | 7-Fluoroquinoline |
Nucleophilic Aromatic Substitution Approaches for C-7 Functionalization
An alternative strategy for obtaining the 7-fluoroquinoline core involves the synthesis of a quinoline with a suitable leaving group at the C-7 position, followed by a nucleophilic aromatic substitution (SNAr) reaction to introduce the fluorine atom. A common precursor for this approach would be 7-chloroquinoline. The chlorine atom can be displaced by a fluoride (B91410) ion, typically using a fluoride salt such as potassium fluoride in a high-boiling polar aprotic solvent. The presence of electron-withdrawing groups on the quinoline ring can facilitate this substitution. stackexchange.comnih.govyoutube.comnih.gov It is noteworthy that in SNAr reactions, fluoride can be a more reactive leaving group than other halogens due to its high electronegativity, which stabilizes the intermediate Meisenheimer complex. stackexchange.com
Introduction of the Carbaldehyde Moiety at the C-8 Position
Once the 7-fluoroquinoline core is synthesized, the next critical step is the introduction of a carbaldehyde group (-CHO) at the C-8 position. This transformation requires high regioselectivity to avoid substitution at other positions of the quinoline ring.
Formylation Reactions and Carbon-Carbon Bond Formation Methodologies
Several formylation methods are available in organic synthesis, with the Vilsmeier-Haack and Reimer-Tiemann reactions being the most common. The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic rings. ijpcbs.comnumberanalytics.comwikipedia.orgorganic-chemistry.orgnih.gov However, the regioselectivity of this reaction on a 7-fluoroquinoline would need careful optimization, as electrophilic substitution on the quinoline ring can be complex.
The Reimer-Tiemann reaction is primarily used for the ortho-formylation of phenols. wikipedia.org Therefore, this method would only be applicable if a 7-fluoro-8-hydroxyquinoline intermediate is used.
A more direct and regioselective approach for C-8 functionalization is through directed ortho-metalation. This involves the deprotonation of the C-8 position of the 7-fluoroquinoline using a strong base, such as an organolithium reagent, followed by quenching the resulting organometallic species with a formylating agent like DMF. The directing group for this reaction could be the nitrogen atom of the quinoline ring itself.
Another potential route is the oxidation of a methyl group at the C-8 position. If 7-fluoro-8-methylquinoline (B1442242) can be synthesized, for which a commercial source exists for the 2-methyl analog sigmaaldrich.com, its methyl group could be oxidized to a carbaldehyde using various oxidizing agents.
Design of Precursors for Direct C-8 Carbaldehyde Functionalization
An alternative to direct formylation is the use of a precursor that already contains a functional group at the C-8 position which can be readily converted to a carbaldehyde. A promising precursor is 7-bromo-8-fluoroquinoline (B2752695), which is commercially available. biosynth.com This compound could undergo a halogen-metal exchange at the C-7 position, followed by formylation. However, a more direct approach would be to utilize the bromine at C-7 to introduce the formyl group at C-8. This could potentially be achieved through a series of reactions involving metal-catalyzed cross-coupling.
A plausible synthetic pathway starting from 7-bromo-8-fluoroquinoline could involve a Grignard reagent formation followed by reaction with a formylating agent.
| Step | Starting Material | Reagents and Conditions | Intermediate |
| 1 | 7-Bromo-8-fluoroquinoline | 1. Mg, THF; 2. DMF | 7-Fluoroquinoline-8-carbaldehyde |
Optimization of Synthetic Routes and Reaction Condition Parameters
The efficiency of the synthesis of this compound is highly dependent on the optimization of various reaction parameters. For the cyclization reactions to form the quinoline core, key parameters to optimize include the choice of acid catalyst (Brønsted vs. Lewis acids), the reaction temperature, and the use of microwave irradiation to potentially enhance reaction rates and yields. ablelab.eujptcp.com The solvent system also plays a crucial role; for instance, in the Doebner-Von Miller reaction, a biphasic system can sometimes improve yields.
In the case of nucleophilic aromatic substitution for the introduction of the fluorine atom, the choice of fluoride source (e.g., KF, CsF), the solvent (e.g., DMSO, DMF, sulfolane), and the reaction temperature are critical for achieving high conversion and minimizing side reactions. The use of phase-transfer catalysts can also be beneficial.
For the formylation step, particularly through directed ortho-metalation, the choice of the strong base, the reaction temperature (typically very low to control reactivity), and the nature of the electrophile are paramount for achieving the desired regioselectivity and yield. When considering the oxidation of a methyl group, the selection of the oxidizing agent and the reaction conditions must be carefully controlled to avoid over-oxidation to the carboxylic acid.
Throughout the synthetic sequence, purification of intermediates is essential. Techniques such as column chromatography, crystallization, and distillation are employed to ensure the purity of each compound before proceeding to the next step. Spectroscopic methods like NMR and mass spectrometry are used to confirm the structure and purity of the synthesized compounds.
Catalytic Strategies in Fluoroquinoline Synthesis
The direct and selective functionalization of the quinoline ring system presents a formidable challenge in synthetic organic chemistry. Catalytic methods offer powerful tools to achieve high efficiency and regioselectivity. Various transition metal catalysts, including rhodium, ruthenium, palladium, and copper, have been instrumental in the C-H functionalization of quinolines, enabling the introduction of diverse functional groups. researchgate.netmdpi.com
One prominent strategy involves the use of a directing group to guide the catalyst to a specific position on the quinoline ring. For instance, the C8 position of quinoline can be selectively functionalized using this approach. Rhodium(III)-catalyzed regioselective alkylation of quinoline N-oxides at the C-8 position has been reported, utilizing the N-oxide as a traceless directing group. researchgate.net Similarly, ruthenium-catalyzed oxidative annulation of N-quinolin-8-yl-benzamides with alkynes proceeds via a bidentate directing group, showcasing high regioselectivity. rsc.org
While a direct catalytic synthesis of this compound is not extensively documented, analogous formylation reactions provide plausible routes. The Vilsmeier-Haack reaction, a classic method for formylating electron-rich aromatic compounds, could potentially be applied to a suitable 7-fluoroquinoline precursor. nih.govwikipedia.org This reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a dehydrating agent such as phosphorus oxychloride (POCl₃). wikipedia.org The electrophilic nature of the Vilsmeier reagent would favor reaction at electron-rich positions of the quinoline ring.
Another potential route is the Reimer-Tiemann reaction, which is used to ortho-formylate phenols. researchgate.net If 7-fluoro-8-hydroxyquinoline were used as a substrate, this reaction could introduce a formyl group at the C7 or C5 position, although selectivity could be an issue. mdpi.comrroij.com
A patent for the synthesis of the isomeric 8-fluoro-4-quinolinecarboxaldehyde describes the oxidation of the corresponding methylquinoline using selenium dioxide. chemicalbook.com This suggests that if 7-fluoro-8-methylquinoline were available, a similar oxidation could yield the desired this compound.
The following table summarizes potential catalytic strategies for the synthesis of functionalized quinolines, which could be adapted for the synthesis of this compound.
| Catalytic Strategy | Catalyst/Reagent | Substrate Type | Potential Product | Reference |
| C-H Alkylation | Rhodium(III) | Quinoline N-oxide | C8-alkylated quinoline | researchgate.net |
| Oxidative Annulation | Ruthenium | N-quinolin-8-yl-benzamide | Isoquinolone | rsc.org |
| Vilsmeier-Haack Formylation | DMF/POCl₃ | Electron-rich quinoline | Formylated quinoline | nih.govwikipedia.org |
| Reimer-Tiemann Formylation | Chloroform/Base | Hydroxyquinoline | Formylated hydroxyquinoline | researchgate.netrroij.com |
| Oxidation | Selenium Dioxide | Methylquinoline | Quinoline carbaldehyde | chemicalbook.com |
Development of Stereoselective Syntheses for Chiral Fluoroquinoline Derivatives
The development of stereoselective methods for the synthesis of chiral fluoroquinoline derivatives is of paramount importance, as the biological activity of such compounds is often dependent on their stereochemistry. Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule.
The asymmetric hydrogenation of unsaturated precursors is another powerful tool for establishing chirality. Rhodium complexes with chiral bisphosphine ligands have been successfully used for the asymmetric hydrogenation of dehydromorpholines to afford chiral morpholines with high enantioselectivity. nih.gov A similar strategy could be envisioned for the synthesis of chiral hydrogenated fluoroquinoline derivatives.
Furthermore, the synthesis of chiral building blocks that can be subsequently cyclized to form the quinoline ring is a common approach. The asymmetric total synthesis of complex natural products like vindoline (B23647) has utilized tandem cycloaddition reactions where a chiral substituent on the starting material directs the stereochemistry of multiple newly formed stereocenters. nih.gov
The following table outlines general strategies for the development of stereoselective syntheses applicable to chiral fluoroquinoline derivatives.
| Stereoselective Strategy | Key Feature | Example Application | Potential for Fluoroquinolines | Reference |
| Chiral Brønsted Acid Catalysis | Use of chiral phosphoric acids | Asymmetric synthesis of atropisomers | Synthesis of axially chiral quinolines | researchgate.net |
| Asymmetric Hydrogenation | Chiral metal-ligand complexes | Synthesis of chiral N-heterocycles | Enantioselective reduction of prochiral fluoroquinolines | nih.gov |
| Chiral Auxiliary-Controlled Synthesis | Covalent attachment of a chiral group | Asymmetric Diels-Alder reactions | Control of stereochemistry in quinoline ring formation | nih.gov |
Reactivity and Derivatization Pathways of 7 Fluoroquinoline 8 Carbaldehyde
Chemical Transformations Involving the C-8 Carbaldehyde Group
The aldehyde functional group is a key site for a variety of chemical reactions, primarily due to the electrophilic nature of the carbonyl carbon. This allows for nucleophilic attacks and condensation reactions, providing pathways to a wide array of derivatives.
Nucleophilic Addition Reactions (e.g., Imine, Hydrazone, Oxime Formation)
The carbonyl carbon of the aldehyde group is sp² hybridized and susceptible to attack by nucleophiles. This fundamental reactivity leads to the formation of various C-N bonded derivatives. libretexts.org
Imine (Schiff Base) Formation: 7-Fluoroquinoline-8-carbaldehyde readily reacts with primary amines in a condensation reaction to form imines, also known as Schiff bases. This reaction is typically catalyzed by acid and involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The synthesis of Schiff bases from various quinoline (B57606) carbaldehydes is a well-established method for creating new derivatives. mdpi.comrsc.org For instance, the condensation of a substituted quinoline-3-carbaldehyde with anilines proceeds efficiently to yield the corresponding N-phenyl imines. rsc.org
Hydrazone Formation: The reaction with hydrazine (B178648) or its derivatives (like hydrazine hydrate (B1144303) or substituted hydrazines) yields hydrazones. nih.gov This reaction follows a similar mechanism to imine formation. For example, quinoline carbaldehydes can be condensed with hydrazine hydrate to form the corresponding hydrazonomethyl-quinolines. rsc.org These hydrazones can serve as intermediates for further synthesis, such as the preparation of hydrazono-quinolines by subsequent reaction with other aldehydes. rsc.org
Oxime Formation: Treatment of this compound with hydroxylamine (B1172632) (NH₂OH) results in the formation of the corresponding oxime. The reaction proceeds via nucleophilic addition of the nitrogen atom of hydroxylamine to the carbonyl carbon, followed by dehydration. This conversion of an aldehyde to an oxime is a standard transformation in organic chemistry.
Table 1: Examples of Nucleophilic Addition Reactions
| Reactant | Nucleophile | Product Type |
|---|---|---|
| This compound | Primary Amine (R-NH₂) | Imine (Schiff Base) |
| This compound | Hydrazine (H₂NNH₂) | Hydrazone |
Selective Oxidation to Carboxylic Acids and Reduction to Alcohols
The oxidation state of the aldehyde carbon can be easily modified.
Oxidation: The aldehyde group can be selectively oxidized to a carboxylic acid (7-fluoroquinoline-8-carboxylic acid) using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder agents like silver oxide (Ag₂O) to avoid reactions with the quinoline ring.
Reduction: Conversely, the aldehyde can be reduced to the corresponding primary alcohol, (7-fluoroquinolin-8-yl)methanol. This is typically achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Sodium borohydride is generally preferred for its milder nature and higher selectivity for the carbonyl group, minimizing potential side reactions on the fluoroquinoline ring system. The reduction of an imine bond formed from a quinoline carbaldehyde using sodium borohydride has been demonstrated to be an effective method. rsc.org
Condensation Reactions (e.g., Knoevenagel, Wittig)
The aldehyde group's electrophilicity and the presence of α-protons in reaction partners enable carbon-carbon bond formation through condensation reactions.
Knoevenagel Condensation: this compound can undergo Knoevenagel condensation with compounds containing active methylene (B1212753) groups (e.g., malononitrile, diethyl malonate). The reaction is typically base-catalyzed and involves the formation of a new carbon-carbon double bond. The mechanism starts with the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the condensed product. Knoevenagel condensations involving quinoline carbaldehydes are utilized in the synthesis of more complex heterocyclic systems. rsc.org
Wittig Reaction: The Wittig reaction provides a pathway to convert the aldehyde into an alkene. This reaction involves a phosphorus ylide (a Wittig reagent), which attacks the carbonyl carbon to form a betaine (B1666868) intermediate. This intermediate then collapses to form a four-membered oxaphosphetane ring, which subsequently fragments to yield the desired alkene and triphenylphosphine (B44618) oxide. This method is highly versatile for introducing a variety of substituted vinyl groups at the C-8 position.
Reactivity Profile of the 7-Fluoroquinoline (B188112) Ring System
The 7-fluoroquinoline ring is an electron-deficient aromatic system, which influences its reactivity, particularly in substitution reactions. The fluorine atom and the fused pyridine (B92270) ring exert significant electronic effects.
Patterns of Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. youtube.com The rate and position of substitution are governed by the existing substituents. uci.eduyoutube.comlibretexts.org
In this compound, the quinoline ring is generally deactivated towards electrophilic attack compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. The fluorine atom at C-7 is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho-, para-director due to resonance effects. The aldehyde group at C-8 is a strong deactivating, meta-directing group.
Metal-Catalyzed Cross-Coupling Reactions at Fluorinated Quinoline Positions
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The C-F bond and C-H bonds on the quinoline ring can potentially participate in such reactions.
While the C-F bond is generally strong, it can be activated for nucleophilic aromatic substitution, especially when there are strong electron-withdrawing groups on the ring. nih.gov More commonly, positions on the quinoline ring can be functionalized with a halide (like bromine or chlorine) or converted to a triflate to facilitate cross-coupling reactions such as Suzuki, Heck, or Sonogashira reactions. For example, Sonogashira coupling has been used to introduce alkynyl groups at the C-2 position of other quinoline derivatives. rsc.org Iron-catalyzed cross-coupling reactions have also proven effective for functionalized aryl systems. nih.gov Given that fluoroquinolones are known to chelate with transition metals, this property can be exploited in designing catalytic reactions. nih.gov Therefore, derivatization of the 7-fluoroquinoline core, for instance by introducing a bromine or iodine atom, would open up pathways for extensive modification via metal-catalyzed cross-coupling.
Impact of Fluorine on Ring Reactivity and Stability
The introduction of a fluorine atom at the C-7 position of the quinoline ring has a profound influence on the molecule's electronic landscape, stability, and subsequent reactivity. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (–I effect), which significantly modulates the electron density of the entire ring system. tandfonline.com Concurrently, it exhibits a weaker, opposing mesomeric effect (+M effect) through its lone pairs of electrons. researchgate.net In the case of 7-fluoroquinoline, the inductive effect is generally dominant, leading to a general deactivation of the benzene portion of the quinoline ring towards electrophilic substitution.
Conversely, this electron withdrawal enhances the propensity of the ring to undergo nucleophilic aromatic substitution (SNAr), particularly at positions activated by other substituents. For instance, the presence of a strong electron-withdrawing group, such as a nitro group at the C-8 position, has been shown to facilitate nucleophilic attack at the C-7 position. mdpi.comresearchgate.net In this compound, the fluorine at C-7 would make the adjacent C-8 position more electrophilic, potentially influencing the reactivity of the carbaldehyde group.
The incorporation of fluorine can also alter the physicochemical properties of the parent molecule, such as lipophilicity and bioavailability. nih.gov These changes are critical in the context of medicinal chemistry, where fine-tuning these properties is essential for developing effective drug candidates.
The reactivity of the carbaldehyde group at the C-8 position is also modulated by the adjacent fluorine atom. The electron-withdrawing nature of fluorine would increase the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to attack by nucleophiles. This enhanced reactivity can be harnessed for a variety of derivatization reactions. For example, quinoline-8-carbaldehydes can be converted into their corresponding amides through palladium-catalyzed C-H bond activation, a reaction that proceeds with various amines. thieme-connect.com The increased electrophilicity in the fluorinated analogue would likely facilitate such transformations.
Furthermore, the aldehyde functionality is a versatile precursor for the synthesis of Schiff bases through condensation with primary amines. rsc.org These derivatives are of significant interest in coordination chemistry and medicinal chemistry. The electronic modifications induced by the C-7 fluorine atom could influence the stability and conformational properties of the resulting Schiff base complexes.
Below is a table summarizing the expected impact of the 7-fluoro substituent on the reactivity of the quinoline ring and the 8-carbaldehyde group.
| Feature | Impact of 7-Fluoro Substituent | Rationale |
| Ring Reactivity (Electrophilic Attack) | Decreased | Strong -I effect of fluorine deactivates the ring. |
| Ring Reactivity (Nucleophilic Attack) | Increased | Electron withdrawal by fluorine enhances susceptibility to nucleophiles. |
| Aldehyde Reactivity | Increased | -I effect of adjacent fluorine increases the electrophilicity of the carbonyl carbon. |
| Thermal Stability | Increased | High bond energy of the C-F bond. |
| Metabolic Stability | Increased | C-F bond is resistant to metabolic cleavage. |
| Photostability | Potentially Decreased | Electronic effects may render the ring system more susceptible to photochemical reactions. nih.gov |
Advanced Spectroscopic Characterization and Structural Elucidation of 7 Fluoroquinoline 8 Carbaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluoroquinoline Structure Elucidation
NMR spectroscopy would be the cornerstone for elucidating the molecular structure of 7-Fluoroquinoline-8-carbaldehyde in solution.
Proton (¹H) and Carbon (¹³C) NMR Spectral Analysis
Analysis of the ¹H and ¹³C NMR spectra would provide fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule. The aldehyde proton (-CHO) would be expected to appear as a singlet at a characteristic downfield chemical shift, typically in the range of 9.5-10.5 ppm. The aromatic protons on the quinoline (B57606) ring system would exhibit complex splitting patterns (doublets, triplets, or doublets of doublets) based on their coupling with adjacent protons. The ¹³C NMR spectrum would show distinct signals for each of the 10 carbon atoms, with the carbonyl carbon of the aldehyde group resonating at a significantly downfield position (likely >190 ppm).
Fluorine (¹⁹F) NMR Chemical Shift Interpretation
¹⁹F NMR is a crucial technique for fluorinated compounds. A ¹⁹F NMR spectrum would show a signal whose chemical shift is indicative of the electronic environment around the fluorine atom at the C-7 position. Furthermore, coupling between the ¹⁹F nucleus and nearby ¹H and ¹³C nuclei (J-coupling) would be observable in the respective spectra, providing definitive evidence for the fluorine atom's location and through-bond connectivity.
Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional NMR techniques are indispensable for unambiguously assigning all proton and carbon signals.
COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the quinoline ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the carbon signal of the atom to which it is directly attached, allowing for the assignment of protonated carbons.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis for Functional Group Identification
IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. For this compound, the most characteristic absorption in the IR spectrum would be the strong C=O stretching vibration of the aldehyde group, typically found in the region of 1680-1715 cm⁻¹. Other key bands would include C-H stretching vibrations of the aromatic ring and the aldehyde, C=C and C=N stretching vibrations of the quinoline core, and the C-F stretching vibration. Raman spectroscopy would also detect these vibrations, often with different relative intensities, providing a comprehensive vibrational profile of the molecule.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry would be used to determine the exact molecular weight of this compound (C₁₀H₆FNO, exact mass: 175.0433 g/mol ) and to study its fragmentation pattern under ionization. The molecular ion peak [M]⁺ would be expected to be prominent. Common fragmentation pathways would likely involve the loss of the formyl radical (-CHO) or a carbon monoxide molecule (CO) from the parent ion, leading to characteristic fragment ions that would help confirm the structure.
Computational and Theoretical Investigations of 7 Fluoroquinoline 8 Carbaldehyde
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
No published data is currently available.
No specific DFT calculation results for 7-Fluoroquinoline-8-carbaldehyde have been reported in the literature.
The HOMO-LUMO gap and electronic transition predictions for this specific molecule have not been documented.
Specific NBO analysis, including stabilization energies from donor-acceptor interactions for this compound, is not available.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
MEP maps for predicting the electrophilic and nucleophilic sites of this compound have not been published.
In Silico Studies of Ligand-Target Interactions
While molecular docking is a common technique for quinoline (B57606) derivatives, no studies have been found that specifically report on the interaction of this compound with any enzyme targets.
There is no available data on the predicted binding modes or interaction energies for this compound with any biological targets.
Conformational Analysis and Molecular Dynamics Simulations
Conformational Analysis:
Theoretical conformational analysis is employed to identify the most stable isomers (conformers) of the molecule. This is typically achieved by systematically rotating the dihedral angle formed by the quinoline ring and the aldehyde group and calculating the potential energy at each step using methods like Density Functional Theory (DFT). The result is a potential energy surface that reveals the energy minima corresponding to stable conformers and the energy barriers to interconversion.
For this compound, two principal planar conformers would be anticipated: one where the aldehyde oxygen is oriented towards the nitrogen of the quinoline ring (syn-conformer) and another where it is directed away (anti-conformer). The relative energies of these conformers are influenced by a delicate balance of steric hindrance and electrostatic interactions, including potential intramolecular hydrogen bonding. While specific published data for this compound is not available, studies on structurally similar compounds, such as 7-hydroxyquinoline-8-carbaldehydes, have utilized DFT to explore these conformational preferences.
Table 1: Illustrative Conformational Analysis Data for this compound
| Conformer | Dihedral Angle (N1-C8a-C8-C9) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
| Syn | ~0° | 0.00 | 4.5 |
| Anti | ~180° | 1.25 | 2.8 |
| Transition State | ~90° | 5.50 | 3.7 |
Note: This table is a hypothetical representation of typical results from a DFT calculation at a common level of theory (e.g., B3LYP/6-31G(d)) and is for illustrative purposes only.
Molecular Dynamics Simulations:
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. These simulations solve Newton's equations of motion for the atoms of the molecule, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment. MD simulations can be used to:
Explore the conformational space and the transitions between different conformers.
Investigate the flexibility and structural stability of the molecule.
Simulate the molecule's behavior in different solvents, providing insights into solvation effects.
Study interactions with other molecules, such as biological macromolecules.
For instance, MD simulations on related fluoroquinolones have been instrumental in understanding their interactions with plasma proteins and bacterial enzymes like DNA gyrase. A similar approach for this compound would illuminate its dynamic properties and potential intermolecular interactions.
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which is invaluable for interpreting experimental data and confirming molecular structures.
Computed NMR Spectra:
The prediction of Nuclear Magnetic Resonance (NMR) spectra is a standard application of quantum chemical calculations. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is highly effective for calculating the isotropic magnetic shielding tensors, from which chemical shifts (δ) for ¹H and ¹³C nuclei can be derived. These predicted shifts are crucial for assigning peaks in experimental NMR spectra. For related 7-hydroxyquinoline-8-carbaldehydes, computational methods have been successfully used to corroborate experimental NMR findings.
Computed IR Spectra:
Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Theoretical IR spectra can be computed by performing a frequency calculation after a geometry optimization. These calculations yield the vibrational frequencies and their corresponding intensities. The predicted spectrum helps in assigning the absorption bands observed in an experimental IR spectrum to specific molecular motions, such as the C=O stretch of the aldehyde, C-F stretching, and various vibrations of the quinoline ring.
Computed UV-Vis Spectra:
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For quinoline derivatives, TD-DFT calculations have been used to understand the nature of electronic transitions and the effect of substituents on the absorption properties.
Table 2: Illustrative Predicted Spectroscopic Data for this compound
| Parameter | Predicted Value | Description |
| ¹H NMR | ||
| δ (H at C2) | ~8.9 ppm | Chemical shift of the proton at position 2 |
| δ (Aldehyde H) | ~10.5 ppm | Chemical shift of the aldehyde proton |
| ¹³C NMR | ||
| δ (C=O) | ~190 ppm | Chemical shift of the carbonyl carbon |
| δ (C-F) | ~160 ppm (J_CF ≈ 250 Hz) | Chemical shift of the carbon bonded to fluorine |
| IR | ||
| ν (C=O) | ~1700 cm⁻¹ | Carbonyl stretching vibration |
| ν (C-F) | ~1250 cm⁻¹ | Carbon-fluorine stretching vibration |
| UV-Vis | ||
| λ_max 1 | ~320 nm | π → π* transition of the quinoline system |
| λ_max 2 | ~280 nm | n → π* transition involving the aldehyde |
Note: This table presents hypothetical data representative of what would be expected from computational predictions for a molecule with this structure. Actual values would depend on the level of theory and solvent used in the calculation.
Solvation Models and Solvent Effects in Theoretical Studies
The properties of this compound can be significantly influenced by its environment, particularly the solvent. Theoretical studies must account for these solvent effects to provide realistic predictions.
Solvation Models:
There are two primary approaches to modeling solvation:
Implicit Solvation Models: These models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. The solute molecule is placed in a cavity within this continuum. The Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are widely used examples. These models are computationally efficient and are effective at capturing the bulk electrostatic effects of the solvent. Studies on quinoline derivatives frequently employ the SMD model to simulate solvation effects.
Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation box along with the solute molecule. This method is more computationally intensive but allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. This approach is common in molecular dynamics simulations.
The choice of solvation model depends on the specific property being investigated. For instance, implicit models are often sufficient for predicting how UV-Vis spectra shift in different solvents (solvatochromism). Explicit models are necessary when the specific orientation and interaction of solvent molecules are critical, such as in studying reaction mechanisms or the fine details of solvation shell structure. For this compound, a polar molecule, accounting for solvent effects would be crucial for accurately predicting its conformational energies and spectroscopic properties in solution.
Emerging Applications of 7 Fluoroquinoline 8 Carbaldehyde and Its Derivatives in Chemical Biology and Materials Science
Rational Design and Synthesis of Novel Pharmacophores Derived from 7-Fluoroquinoline-8-carbaldehyde
The rational design of pharmacophores from the this compound core leverages its established role as a key fragment in fluoroquinolone antibiotics. The aldehyde functional group at the C-8 position offers a versatile handle for synthetic elaboration, enabling the construction of diverse molecular architectures aimed at optimizing therapeutic efficacy.
Strategies for Medicinal Chemistry Lead Optimization (e.g., in vitro antibacterial, anticancer, and antitubercular scaffolds)
Medicinal chemistry campaigns frequently utilize the fluoroquinolone framework for developing agents with potent in vitro activity against various pathological targets. The primary strategy involves the chemical transformation of the C-8 carbaldehyde and substitution at the C-7 position to generate libraries of novel derivatives.
Antibacterial Scaffolds: The fluoroquinolone core is a well-established antibacterial pharmacophore. nih.gov Modifications are primarily focused on the C-7 substituent, which significantly influences the spectrum and potency of antibacterial activity. nih.govfrontiersin.org The aldehyde group of this compound can be converted into various nitrogen-containing heterocycles, such as piperazinyl or pyrrolidinyl groups, which are known to be optimal for antibacterial efficacy. nih.gov For instance, the condensation of the carbaldehyde with amines can lead to Schiff bases, which can be further reduced or cyclized to introduce diverse substituents designed to enhance interaction with bacterial enzymes. This approach has led to derivatives with potent activity against both Gram-positive and Gram-negative bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govfrontiersin.org
Anticancer Scaffolds: The anticancer potential of fluoroquinolones stems from their ability to inhibit human topoisomerase II, an enzyme crucial for DNA replication in cancer cells. nih.govnih.gov Starting from this compound, derivatives can be synthesized to enhance this cytotoxic activity. The carbaldehyde can be transformed into hydrazones, which have shown significant anticancer effects. nih.gov For example, reacting the aldehyde with various hydrazides can produce a series of hydrazone derivatives. These modifications aim to create molecules that can effectively induce apoptosis and cell cycle arrest in various cancer cell lines, including breast, colon, and prostate cancer. nih.govnih.gov
Antitubercular Scaffolds: Tuberculosis remains a major global health threat, and fluoroquinolones are important second-line drugs for its treatment. nih.gov The development of new derivatives from this compound is a key strategy to combat drug-resistant Mycobacterium tuberculosis (MTB) strains. nih.govrsc.org Synthetic efforts focus on creating derivatives, often through modification at the C-7 position and elaboration of the C-8 carbaldehyde, that exhibit high potency against MTB. The synthesis of quinolinylhydrazones, for example, has yielded compounds with minimum inhibitory concentrations (MIC) comparable to first-line anti-TB drugs. nih.gov
Structure-Activity Relationship (SAR) Studies Focusing on Structural Determinants of In Vitro Activity
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure dictates biological function and for guiding the design of more effective therapeutic agents. nih.govnih.gov
For derivatives of the 7-fluoroquinoline (B188112) scaffold, several key structural determinants have been identified:
The C-7 Substituent: This position is a major determinant of antibacterial spectrum and potency. The introduction of various amine-containing heterocycles (e.g., piperazine, pyrrolidine) at this position is crucial for activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov The size and basicity of the C-7 substituent can modulate target enzyme affinity and bacterial cell wall penetration. frontiersin.org
The C-8 Substituent: A fluorine atom at C-8, as seen in some fluoroquinolones, can enhance antibacterial activity. nih.gov In the case of this compound, the aldehyde group and its derivatives play a crucial role. Converting the aldehyde to different functional groups can significantly impact biological activity. For example, in antitubercular derivatives, specific hydrazone moieties derived from the aldehyde can lead to potent compounds. rsc.orgnih.gov
The N-1 Substituent: While not part of the initial scaffold, the substituent at the N-1 position is also critical. A cyclopropyl (B3062369) group is often favored as it provides a broad spectrum of activity. nih.gov
The table below summarizes SAR findings for various fluoroquinolone derivatives, illustrating the impact of substitutions on antibacterial activity.
| Compound Series | Key Modification | Resulting Activity | Reference(s) |
| C-7 Modified Fluoroquinolones | Introduction of a 3-amino-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl group at C-7 | Potent activity against MRSA and Streptococcus pneumoniae | nih.gov |
| 8-Nitrofluoroquinolones | Substitution with various haloanilines at the C-7 position | Chlorinated derivatives showed stronger activity against S. aureus than fluorinated ones. | researchgate.net |
| N(7)-Modified Balofloxacins | Introduction of acetyl and triazole groups at the N(7) position | A derivative (2-e) showed potent activity against MRSA with MIC values of 0.0195–0.039 µg/ml. | frontiersin.org |
| Antitubercular Hydrazones | Synthesis of 7-chloro-4-quinolinylhydrazones | Several compounds exhibited significant MIC activity (2.5 µg/mL) against M. tuberculosis H37Rv. | nih.gov |
Mechanistic Investigations of Biological Target Inhibition (in vitro, e.g., DNA gyrase, topoisomerase IV)
The primary mechanism of action for fluoroquinolone-based antibacterial agents is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are essential for managing DNA topology during replication, transcription, and repair. rsc.org
Target Inhibition: Fluoroquinolones trap these enzymes on the bacterial DNA, forming a stable drug-enzyme-DNA complex. oup.com This complex physically blocks the progression of replication forks and transcription machinery, leading to a rapid halt in DNA and RNA synthesis and ultimately causing bacterial cell death. nih.govoup.com DNA gyrase is the primary target in most Gram-negative bacteria, while topoisomerase IV is the main target in many Gram-positive bacteria. nih.govnih.gov
Molecular Interactions: The binding of fluoroquinolones to the enzyme-DNA complex is mediated by a series of non-covalent interactions. A key interaction involves a water-metal ion bridge, typically involving a magnesium ion (Mg²⁺), which connects the C3-carboxyl and C4-keto groups of the quinolone to specific amino acid residues (e.g., Serine and Aspartic acid) in the enzyme's active site. nih.govnih.gov Mutations in these specific residues are a common mechanism of bacterial resistance, as they disrupt this critical binding interaction. nih.gov Derivatives designed from this compound are developed to optimize these interactions and potentially overcome resistance mechanisms. oup.com
The anticancer activity of certain fluoroquinolone derivatives is also attributed to topoisomerase inhibition, but in this case, the target is the human topoisomerase II enzyme. nih.govnih.gov By stabilizing the enzyme-DNA cleavage complex, these compounds introduce double-strand breaks in the DNA of cancer cells, triggering apoptosis. nih.gov
Development of Fluorescent Probes and Chemosensors Utilizing the Fluoroquinoline-Carbaldehyde Motif
The inherent fluorescence of the quinolone core makes it an attractive scaffold for the development of fluorescent probes and chemosensors. nih.govnih.gov The this compound structure is particularly useful, as the aldehyde group provides a convenient site for attaching receptor units designed to bind specific analytes.
Incorporation into Sensor Architectures for Specific Analyte Detection
The design of a chemosensor based on the this compound motif involves covalently linking a specific recognition unit (receptor) to the aldehyde position. The binding of a target analyte to this receptor induces a change in the photophysical properties of the fluoroquinolone core, resulting in a detectable signal, typically a change in fluorescence intensity or wavelength.
The aldehyde group can be readily transformed into various functionalities to create these sensors. For example, condensation with amines or hydrazines can produce Schiff bases or hydrazones that can act as receptors for metal ions or anions. The design principle relies on mechanisms like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Förster Resonance Energy Transfer (FRET) to modulate the fluorescence output upon analyte binding.
Fluorescence Modulation by Chemical and Environmental Factors
The fluorescence of probes derived from the fluoroquinoline-carbaldehyde motif can be influenced by several factors:
Analyte Binding: The primary modulation occurs upon the binding of a target analyte. For instance, a sensor designed for a specific metal ion might show fluorescence "turn-on" or "turn-off" in its presence. This change is often due to the analyte's effect on the electronic state of the fluorophore, for example, by inhibiting a PET quenching process.
pH: The fluorescence of quinolone derivatives can be pH-dependent, especially if the molecule contains acidic or basic functional groups. Protonation or deprotonation can alter the electronic structure and, consequently, the fluorescence quantum yield and emission wavelength.
Solvent Polarity: The emission properties of many fluorophores, including quinolone derivatives, can be sensitive to the polarity of the surrounding solvent (solvatochromism). This is particularly true for compounds that exhibit significant intramolecular charge transfer upon excitation.
Environmental Quenchers: The presence of certain species in the environment, such as oxygen or heavy atoms, can quench fluorescence through various collisional or static mechanisms.
The table below details the photophysical properties of some fluoroquinolones, which are foundational to designing probes from the this compound scaffold.
| Fluoroquinolone | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Key Observation | Reference(s) |
| Ciprofloxacin | 270, 310 | 440 | 0.03 - 0.3 | Fluorescence is used to track antibiotic penetration into bacteria. | nih.govnih.govmdpi.com |
| Norfloxacin | 310 - 390 | 350 - 650 | 0.03 - 0.3 | Emission occurs over a broad range, suitable for sensing applications. | nih.gov |
| Ofloxacin | 290, 325 | 505 | 0.03 - 0.3 | Distinct emission profile compared to ciprofloxacin. | nih.govmdpi.com |
| DQ2-CB7 Complex | N/A | N/A | N/A | Interaction with cucurbit mdpi.comuril macrocycle leads to a significant enhancement in fluorescence emission. | nih.gov |
Potential in Organic Electronics and Advanced Functional Materials
The unique electronic and structural characteristics of the fluoroquinoline scaffold have positioned it as a valuable building block for the creation of novel organic electronic materials. The strategic placement of a fluorine atom and a reactive carbaldehyde group in this compound offers a versatile platform for developing advanced functional materials with tailored properties. The inherent features of the quinoline (B57606) ring system, combined with the specific electronic influence of the fluorine substituent, make this and related compounds promising candidates for applications in organic light-emitting diodes (OLEDs), sensors, and specialized polymers.
Influence of Fluorine on Electronic and Photophysical Properties of Quinoline-Based Materials
The incorporation of fluorine into the quinoline framework significantly modulates the electronic and photophysical properties of the resulting materials. Fluorine's high electronegativity imparts a strong inductive effect, which can profoundly influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This modification of the electronic structure is a key factor in designing materials for organic electronics.
Research into fluorinated quinoline derivatives demonstrates that these compounds can exhibit fascinating photoluminescence characteristics. researchgate.net The substituents on the quinoline ring, particularly electron-withdrawing groups like fluorine, can alter the fluorescence emission wavelengths. researchgate.net For instance, studies on trifluoromethylated quinoline-phenol Schiff bases have shown that the CF3 group, a potent electron-withdrawing substituent, can enhance electron transport capabilities and reduce intermolecular stacking. nih.gov These properties are highly desirable in the development of phosphorescent materials for OLEDs. nih.gov
The introduction of fluorine can also lead to improved photostability and resistance to enzymatic degradation, which are crucial for the longevity and performance of organic electronic devices. nih.gov The electronic effects of substituents on the quinoline ring are a determining factor in the resulting photophysical properties, influencing both absorption and emission spectra. researchgate.net For example, the photoluminescence analysis of certain quinoline-based ligands has revealed distinct fluorescence emission wavelengths that are dependent on the nature of the substituents on the quinoline ring. researchgate.net
Below is a table summarizing the photophysical properties of selected quinoline derivatives, illustrating the influence of substituents on their emission spectra.
| Compound | Substituent | Solvent | Emission Wavelength (nm) |
| Quinoline Ligand 1 (QL1) | L-valine derivative | Methanol/HEPES buffer | 492 |
| Quinoline Ligand 2 (QL2) | L-valine derivative | Methanol/HEPES buffer | 508 |
| Quinoline Chemosensor 1 (QC1) | - | Methanol/HEPES buffer | 495 |
| Quinoline Chemosensor 2 (QC2) | - | Methanol/HEPES buffer | 512 |
| Trifluoromethylated Schiff base (3aa) | Phenyl, Hydrogen | Chloroform, DMSO, Methanol | 400-550 |
This table presents data on various quinoline derivatives to illustrate the effect of substitution on photophysical properties. researchgate.netnih.gov
Design of Fluoroquinoline-Based Precursors for Polymer Synthesis
The this compound moiety serves as a versatile precursor for the synthesis of advanced polymers. The aldehyde group provides a reactive site for various polymerization reactions, allowing for the integration of the fluoroquinoline unit into polymer backbones or as pendant groups. The resulting polymers can inherit the desirable electronic, photophysical, and stability properties of the fluoroquinoline monomer.
The design of such polymers can be tailored for specific applications. For instance, the synthesis of polyphosphazene-fluoroquinolone polymers has been explored, where the fluoroquinolone is attached to a flexible and thermally stable polyphosphazene backbone. nih.gov These hybrid materials can combine the properties of both the organic fluoroquinolone and the inorganic polyphosphazene.
The versatility of the fluoroquinolone structure allows for its incorporation into a wide range of polymer architectures. The modification of the C-3 carboxylic acid group in some fluoroquinolones with heterocyclic rings is another strategy to create precursors for novel polymer synthesis. rsc.orgnih.gov While much of the research has focused on the biological applications of these polymers, the underlying synthetic principles can be adapted for the creation of materials for organic electronics and other advanced technologies. The ability to functionalize the fluoroquinoline core at various positions opens up extensive possibilities for designing polymer precursors with precisely controlled properties. nih.gov
Future Research Directions and Contemporary Challenges
Advancements in Asymmetric Synthesis of Chiral 7-Fluoroquinoline-8-carbaldehyde Derivatives
The development of enantiomerically pure pharmaceuticals is a cornerstone of modern medicine, as different stereoisomers of a molecule can have vastly different biological effects. The synthesis of chiral derivatives starting from this compound presents a significant challenge and a vital area of research.
A primary strategy in asymmetric synthesis is the use of chiral auxiliaries . wikipedia.orgsigmaaldrich.com These are stereogenic groups temporarily incorporated into the substrate to control the stereochemical outcome of a reaction. wikipedia.org For derivatives of this compound, a chiral auxiliary could be attached to the carbaldehyde group, for instance, by forming a chiral imine or acetal. This auxiliary would then direct subsequent reactions, such as alkylations or aldol (B89426) additions at a position alpha to the aldehyde, to favor the formation of one diastereomer over the other. researchgate.net After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org Common and effective auxiliaries are often derived from inexpensive natural sources like amino acids or camphor. researchgate.netscielo.org.mx
Table 1: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Reaction Application | Key Features |
|---|---|---|
| Evans' Oxazolidinones | Aldol reactions, Alkylations | High diastereoselectivity, reliable, well-studied. researchgate.net |
| Camphorsultam | Diels-Alder reactions, Alkylations | Effective in creating concave steric environments. researchgate.net |
| Pseudoephedrine Amides | Alkylation of α-protons | The methyl group directs the configuration of the addition product. wikipedia.org |
| Sulfur-based Auxiliaries | Michael additions, Aldol reactions | Can offer superior performance and are derived from amino acids. scielo.org.mx |
Another powerful approach is asymmetric catalysis , where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. Research into new chiral derivatizing reagents based on the quinoline (B57606) structure itself is also a promising avenue. For example, new reagents have been synthesized by incorporating chiral amino acids like L-proline into a quinoline molecule, which can then be used to create and separate diastereomers of other chiral molecules. researchgate.net The development of organocatalyzed reactions, which avoid the use of potentially toxic metals, is also a growing field for the construction of chiral quinoline skeletons. dntb.gov.ua
Exploration of Novel and Sustainable Reaction Pathways for Enhanced Functionalization
Traditional chemical syntheses often rely on harsh conditions, toxic solvents, and expensive reagents, which are not ideal for the pharmaceutical industry or the environment. primescholars.comresearchgate.net Consequently, a major contemporary challenge is the development of "green" and sustainable synthetic methods. bohrium.com
Green chemistry principles focus on designing cost-effective and environmentally benign processes. researchgate.netijbpas.com For fluoroquinoline synthesis, this includes using recyclable catalysts, safer solvents (like water), and energy-efficient techniques such as microwave-assisted organic synthesis. bohrium.comijbpas.com Microwave irradiation can dramatically accelerate chemical reactions, leading to higher yields in shorter times. researchgate.net
A key area of research is C-H functionalization , which involves the direct conversion of a carbon-hydrogen bond into a new carbon-carbon or carbon-heteroatom bond. mdpi.comrsc.org This strategy is highly atom-economical as it avoids the need for pre-functionalized starting materials. For the this compound core, direct C-H activation at various positions on the quinoline ring could allow for the introduction of new functional groups, such as aryl, alkyl, or amino groups, in a single step. mdpi.comnih.gov Transition metals like palladium, rhodium, and copper are often used to catalyze these reactions, each operating through different mechanisms to achieve site-selectivity. mdpi.com Metal-free approaches are also in high demand due to their environmental benefits. nih.govmdpi.com
The development of novel reaction cascades, where multiple bond-forming events occur in a single pot, is another efficient strategy for functionalizing the quinoline core. rsc.org For instance, rhodium-catalyzed cascade reactions have been used to synthesize complex, trifluoromethyl-substituted quinolines from simpler starting materials. rsc.org
Integration with Flow Chemistry and Automated Synthesis for Scalable Production
To move from laboratory-scale synthesis to industrial production, chemists need methods that are scalable, safe, and efficient. Flow chemistry , where reactions are run in continuous streams through tubes or microreactors, offers significant advantages over traditional batch processing. nih.govnih.gov
Flow systems allow for precise control over reaction parameters like temperature, pressure, and mixing, which can lead to higher yields, better selectivity, and improved safety, especially when dealing with hazardous reagents or highly exothermic reactions. nih.govallfordrugs.com This technology has been successfully applied to the synthesis of various heterocyclic compounds and active pharmaceutical ingredients. nih.govucl.ac.uk For a molecule like this compound, a continuous flow process could be designed for its synthesis or for its subsequent conversion into more complex derivatives. nih.gov This would enable the production of multigram quantities without the need for manual purification of intermediates. nih.gov
Automated synthesis platforms, often integrated with flow reactors, can further accelerate the drug discovery process. These systems can perform numerous reactions in parallel, allowing for the rapid generation of a library of derivatives for biological screening. nih.gov For example, an automated system could take the this compound core and react it with a diverse set of building blocks to quickly explore the chemical space around the scaffold.
Deeper Theoretical Insights into Fluorine's Stereoelectronic Effects on Reactivity and Biological Function
The presence of a fluorine atom in a molecule can profoundly alter its physical, chemical, and biological properties. researchgate.netresearchgate.net Fluorine is the most electronegative element, and its small size allows it to replace hydrogen without causing significant steric hindrance. nih.gov The strong carbon-fluorine (C-F) bond often enhances the metabolic stability of a drug. nih.gov
Computational quantum chemistry provides powerful tools to understand these effects at a molecular level. emerginginvestigators.org Using methods like Hartree-Fock theory or Density Functional Theory (DFT), researchers can model the electronic structure of this compound and its derivatives. researchgate.netemerginginvestigators.org These calculations can predict:
Molecular Geometry: How the fluorine atom influences the shape and conformation of the molecule.
Electron Distribution: The polarization of bonds caused by fluorine's high electronegativity, which affects the molecule's dipole moment and electrostatic potential. researchgate.netresearchgate.net
Reactivity: How fluorine impacts the energy of frontier molecular orbitals (HOMO and LUMO), which can explain the regioselectivity of chemical reactions. emerginginvestigators.orgmdpi.com
Biological Function: How these stereoelectronic changes affect the molecule's ability to bind to a biological target, potentially improving its potency and bioavailability. researchgate.netnih.gov
Deeper theoretical studies can guide synthetic chemists in designing more effective derivatives by predicting how structural modifications will impact the desired properties. emerginginvestigators.org
Multicomponent Reaction Strategies for Diversifying Chemical Space Around the this compound Core
Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. rsc.org MCRs are highly efficient and atom-economical, allowing for the rapid construction of complex molecules from simple building blocks. rsc.orgnih.gov This makes them ideal for creating large, diverse libraries of compounds for drug discovery. nih.gov
The this compound scaffold is an excellent candidate for use in MCRs. The aldehyde group is a versatile functional handle that can participate in a variety of well-known MCRs, such as the Povarov, Gewald, and Ugi reactions. rsc.org For example, a three-component reaction could involve this compound, an aniline (B41778), and a ketone to produce a complex, polycyclic quinoline derivative in a single step. nih.gov
These strategies enable a diversity-oriented synthesis approach, where the goal is to quickly generate a wide array of structurally different molecules. rsc.orgnih.gov By systematically varying the other components in the MCR, chemists can explore a vast chemical space around the this compound core, significantly increasing the chances of discovering novel compounds with valuable biological activities.
Q & A
Q. What are the most reliable synthetic routes for preparing 7-fluoroquinoline-8-carbaldehyde, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves functionalizing pre-existing quinoline derivatives. A common approach is the oxidation of 7-fluoro-8-methylquinoline using mild oxidizing agents (e.g., MnO₂ in H₂SO₄) to preserve the aldehyde group. Temperature control (60–80°C) and inert atmospheres (N₂/Ar) are critical to avoid over-oxidation to carboxylic acids . For intermediates like 8-bromo-7-fluoroquinoline derivatives, nucleophilic substitution with formaldehyde precursors under basic conditions (K₂CO₃/DMF) can introduce the carbaldehyde group . Yield optimization requires monitoring via TLC and adjusting stoichiometric ratios of reagents.
Q. How can the structure of this compound be confirmed experimentally?
Methodological Answer: Combined spectroscopic techniques are essential:
- ¹H/¹³C NMR : The aldehyde proton appears as a singlet at δ ~9.8–10.2 ppm, while fluorine coupling splits adjacent aromatic protons (e.g., J = 8–12 Hz for H-7) .
- IR Spectroscopy : A strong C=O stretch at ~1680–1720 cm⁻¹ confirms the aldehyde .
- Mass Spectrometry : Molecular ion peaks at m/z 179.1 (C₁₀H₆FNO⁺) and fragment peaks (e.g., loss of CHO at m/z 151) validate the structure .
- Elemental Analysis : Matching calculated vs. observed C/F/N/O percentages (±0.3%) ensures purity .
Advanced Research Questions
Q. What strategies are effective for derivatizing this compound into bioactive analogs?
Methodological Answer: The aldehyde group enables versatile derivatization:
- Schiff Base Formation : React with primary amines (e.g., hydrazines) in ethanol under reflux to form hydrazones, enhancing anticancer activity. Monitor pH (4–6) to avoid side reactions .
- Nucleophilic Aromatic Substitution : Replace fluorine at C-7 using strong nucleophiles (e.g., NaN₃ in DMSO) to introduce azido groups for click chemistry .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) modifies the quinoline core for SAR studies .
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Methodological Answer: Data discrepancies often arise from assay conditions or impurity profiles:
- Replication Studies : Repeat assays (e.g., MIC tests for antimicrobial activity) under standardized conditions (e.g., CLSI guidelines) .
- HPLC-Purity Correlation : Compare bioactivity of batches with ≥98% purity (via reverse-phase HPLC) to eliminate interference from byproducts like 7-fluoroquinoline-8-carboxylic acid .
- Computational Validation : Use molecular docking (AutoDock Vina) to verify whether structural variations (e.g., fluorine vs. chlorine) alter binding to targets like DNA gyrase .
Q. What computational methods are suitable for predicting the reactivity of this compound in complex reactions?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to model electron-withdrawing effects of fluorine on aldehyde reactivity .
- Reaction Pathway Mapping : Use Gaussian-16 to simulate intermediates in oxidation or substitution reactions, identifying kinetic vs. thermodynamic products .
- Docking Studies : Predict binding affinities of derivatives to enzymes (e.g., cytochrome P450) using SwissDock to prioritize synthetic targets .
Q. How can regioselectivity challenges in modifying the quinoline ring be addressed?
Methodological Answer:
- Directing Groups : Introduce temporary groups (e.g., -NO₂ at C-4) to steer electrophilic substitution to C-8. Remove post-reaction via reduction (SnCl₂/HCl) .
- Steric/Electronic Analysis : Fluorine’s -I effect deactivates C-7, making C-5/C-8 more reactive. Use Fukui indices to predict electrophilic attack sites .
- Microwave-Assisted Synthesis : Enhance selectivity in halogenation (e.g., Br₂/FeBr₃) by reducing side reactions through rapid, controlled heating .
Data Analysis and Validation
Q. What analytical techniques are critical for detecting degradation products in stability studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
